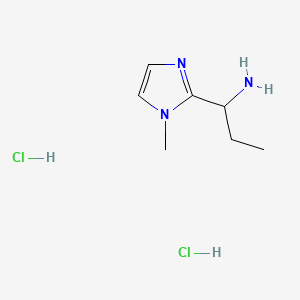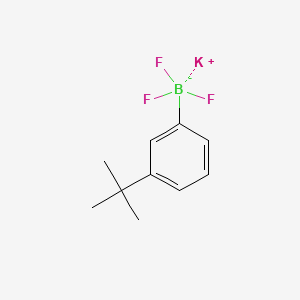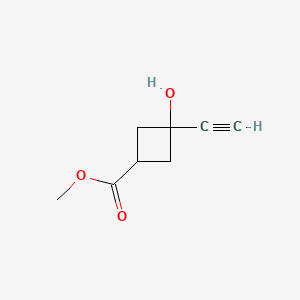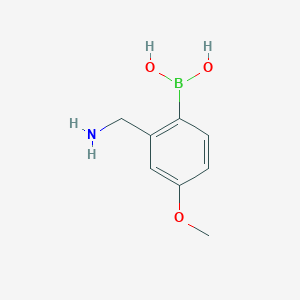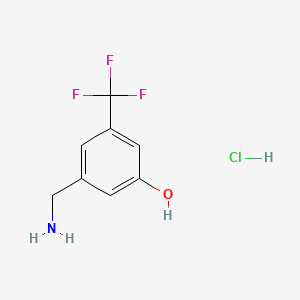
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is a chemical compound that features a phenol group substituted with an aminomethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the alkylation of ammonia, Gabriel synthesis, reduction of nitriles, reduction of amides, reduction of nitro compounds, and reductive amination of aldehydes and ketones .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can yield amines.
Scientific Research Applications
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenol derivatives with aminomethyl and trifluoromethyl substitutions, such as:
- 3-(Aminomethyl)-4-(trifluoromethyl)phenol
- 3-(Aminomethyl)-2-(trifluoromethyl)phenol
Uniqueness
3-(Aminomethyl)-5-(trifluoromethyl)phenol hydrochloride is unique due to the specific positioning of the aminomethyl and trifluoromethyl groups on the phenol ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H9ClF3NO |
|---|---|
Molecular Weight |
227.61 g/mol |
IUPAC Name |
3-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-1-5(4-12)2-7(13)3-6;/h1-3,13H,4,12H2;1H |
InChI Key |
YRJNETMKUKBGQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


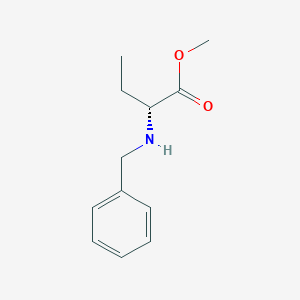
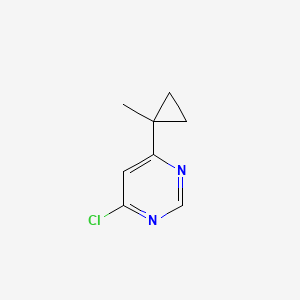
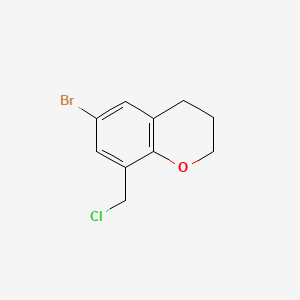
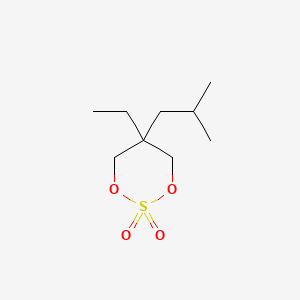

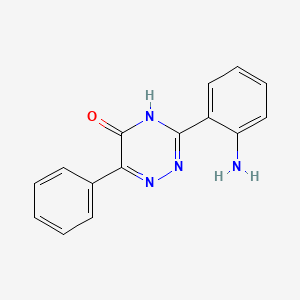
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
